Superior In Vivo Appetite Suppression vs. Arginine-Deficient Parent Ligand
The three-Arg derivative (target compound) significantly decreased food intake compared to the parent macrocycle lacking extracyclic arginine residues when administered either intrathecally or subcutaneously [1]. While the abstract does not provide exact percentage reductions, the primary study demonstrates a clear, statistically significant enhancement in appetite suppression attributable solely to the extracyclic arginine appendages [1].
| Evidence Dimension | In vivo food intake reduction |
|---|---|
| Target Compound Data | Significantly decreased food intake relative to parent ligand |
| Comparator Or Baseline | Parent macrocyclic ligand c[Pro-His-DPhe-Arg-Trp-Dap-Ala-Pro] lacking extracyclic arginine residues |
| Quantified Difference | Not specified in abstract; study reports significant decrease |
| Conditions | In vivo murine model; intrathecal and subcutaneous administration |
Why This Matters
This demonstrates that the extracyclic arginine residues are essential for achieving maximal in vivo efficacy, a key differentiator for researchers selecting compounds for appetite and metabolism studies.
- [1] Ericson MD, Freeman KT, Larson CM, Bouchard JL, John K, Lunzer MM, Koerperich ZM, Haskell-Luevano C. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)]. ACS Pharmacol Transl Sci. 2024 Apr 2;7(4):1114-1125. View Source
